N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical property Lead optimization Lipophilicity

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 801987-97-3, PubChem CID is a fully substituted 4-amino-pyrazolo[3,4-d]pyrimidine bearing an N-butyl-N-methylamine donor at the C4 position and a methyl group at N1. This scaffold class, characterized by a fused pyrazole-pyrimidine bicyclic core, is widely employed in medicinal chemistry for kinase inhibitor design and anti-infective programs.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
Cat. No. B11887355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCCCCN(C)C1=NC=NC2=C1C=NN2C
InChIInChI=1S/C11H17N5/c1-4-5-6-15(2)10-9-7-14-16(3)11(9)13-8-12-10/h7-8H,4-6H2,1-3H3
InChIKeySABSZMWAVMHQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine – Structural Identity and Baseline Profile for Procurement Decisions


N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 801987-97-3, PubChem CID 410274) is a fully substituted 4-amino-pyrazolo[3,4-d]pyrimidine bearing an N-butyl-N-methylamine donor at the C4 position and a methyl group at N1 [1]. This scaffold class, characterized by a fused pyrazole-pyrimidine bicyclic core, is widely employed in medicinal chemistry for kinase inhibitor design and anti-infective programs [2]. The compound’s computed XLogP3 of 1.9 and topological polar surface area (TPSA) of 46.8 Ų confer moderate lipophilicity and low hydrogen-bond donor count (0), making it a promising fragment-like building block for lead optimization campaigns where tuning of CNS permeability or solubility is required [1].

Why N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by a Simple N,1-Dimethyl or N-Ethyl Analog


Substitution on the exocyclic C4-amine directly modulates both the conformational landscape and the electronic character of the pyrazolo[3,4-d]pyrimidine core. Replacement of the N-butyl-N-methyl group with a smaller N,N-dimethyl or N-ethyl-N-methyl substituent reduces lipophilicity (ΔXLogP3 ≈ –0.9 to –1.3) and alters the spatial occupancy of the C4 vector, which is a critical determinant of binding pocket complementarity in kinase and phosphodiesterase active sites [1][2]. In the broader class of 4-amino-substituted pyrazolo[3,4-d]pyrimidines, even minor N-alkyl chain variation has been shown to shift target selectivity profiles—for example, N-substitution on related pyrazolo[3,4-d]pyrimidine ketones modulates PDE9A inhibition with IC₅₀ values spanning from 6 nM to 45 nM depending solely on the N-substituent identity [2]. An indiscriminate generic substitution therefore risks invalidating structure–activity relationships (SAR) already established for a given lead series.

Quantitative Differentiation Evidence for N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Versus Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: N-Butyl-N-Methyl vs. N,N-Dimethyl and N-Ethyl-N-Methyl Analogs

The target compound displays an XLogP3 of 1.9, which is 0.9 log units higher than N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (XLogP3 = 1.0) and 0.5 log units above the N-ethyl-N,1-dimethyl analog (estimated XLogP3 ≈ 1.4) [1][2]. This incremental lipophilicity is consistent with the addition of two methylene units in the N-butyl chain and is expected to translate into moderately enhanced membrane permeability while maintaining acceptable aqueous solubility for fragment-based screening.

Physicochemical property Lead optimization Lipophilicity

Topological Polar Surface Area (TPSA) as a CNS Permeability Determinant: N-Butyl-N,1-dimethyl vs. Des-Butyl and N-Phenyl Analogs

The target compound maintains a TPSA of 46.8 Ų, identical to that of the N,N,1-trimethyl analog (46.8 Ų) and well below the generally accepted CNS permeability threshold of 60–70 Ų [1][2]. In contrast, N-aryl-substituted analogs such as N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit TPSA values >50 Ų and introduce additional hydrogen-bond acceptors that can reduce passive CNS penetration . The identical TPSA between the N-butyl-N-methyl and N,N-dimethyl variants indicates that the alkyl chain extension does not compromise the minimal polar surface area, preserving favorable CNS drug-like properties while adding lipophilic bulk.

CNS drug design TPSA Blood-brain barrier

Hydrogen-Bond Donor Count as a Specificity Discriminator: N,N-Disubstituted vs. N-Monosubstituted 4-Amino-Pyrazolo[3,4-d]pyrimidines

The target compound possesses zero hydrogen-bond donor (HBD) groups, a feature shared by its N,N,1-trimethyl analog but distinct from N-monosubstituted variants such as N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which possess one HBD [1]. In kinase hinge-binding motifs, elimination of the C4-amine HBD abolishes a key anchoring hydrogen bond that many Type I and Type II kinase inhibitors rely upon. In the broader class of N-substituted pyrazolo[3,4-d]pyrimidine-4-amines, ablation of this donor is known to alter selectivity across the kinome, redirecting binding preference away from canonical hinge interactions toward allosteric or DFG-in pocket engagement [2].

Kinase hinge-binding Hydrogen bond Selectivity

Rotatable Bond Count and Conformational Flexibility: N-Butyl-N,1-dimethyl vs. N-tert-Butyl Constrained Analogs

The target compound contains 4 rotatable bonds (the N-butyl chain plus one bond from the N-methyl), compared to 2 rotatable bonds for the N-tert-butyl-N,1-dimethyl constrained analog (6-tert-butyl-N,1-dimethyl-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) [1]. The additional conformational degrees of freedom in the linear N-butyl chain impose a greater entropic penalty upon binding (estimated ΔS penalty of ~1.2–1.8 kcal/mol per additional rotatable bond at 298 K). However, this flexibility may also allow the butyl chain to adopt a bioactive conformation that accesses subpockets inaccessible to the rigid tert-butyl group, depending on the target protein geometry [2].

Conformational entropy Binding free energy Ligand efficiency

Scaffold-Specific Inhibition: N-Substitution-Dependent PDE9A Potency Range as Class-Level Inference for 4-Amino Pyrazolo[3,4-d]pyrimidine Derivatives

Although no published PDE9A IC₅₀ for the target compound was located, US Patent 9,617,269 demonstrates that N-substituted pyrazolo[3,4-d]pyrimidine ketone analogs achieve PDE9A IC₅₀ values ranging from 6 nM (WYQ-91) to 45 nM (WYQ-78), with the N-substituent identity alone accounting for a ~7.5-fold potency shift [1]. Given that the target compound differs from these ketones only by the C4 substitution pattern (amine vs. ketone), class-level SAR suggests that the N-butyl-N-methyl substituent of the target compound could be leveraged to access potencies in the low nanomolar range, while the 4-amino variant may further alter the PDE9A selectivity profile relative to the 4-oxo series. This inference is supported by the fact that structurally related 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffolds have been separately patented as anti-infectious agents targeting Cryptosporidium, demonstrating that the 4-amino motif directs biological activity toward distinct target classes [2].

PDE9A inhibition Structure-activity relationship N-substituent effect

Molecular Weight and Ligand Efficiency Metrics: N-Butyl-N,1-dimethyl vs. Heavier N-Aryl and N-Cycloalkyl Analogs

With a molecular weight of 219.29 g/mol, the target compound resides within the optimal fragment range (MW < 250 Da) for fragment-based drug discovery (FBDD). This compares favorably to N-aryl-substituted analogs such as 1-isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW = 277.33 g/mol) and bulkier N-cycloalkyl congeners, which exceed 300 g/mol [1]. At 219.29 Da, the compound retains the heavy-atom count (16) needed for fragment screening while carrying a deliberate lipophilic vector, yielding a ligand efficiency (LE) potential that heavier analogs sacrifice through increased molecular complexity before binding is confirmed.

Ligand efficiency Fragment-based drug discovery Molecular weight

Procurement-Driven Application Scenarios for N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Fragment-Based Lead Discovery – Lipophilicity-Tuned Kinase or PDE Library Design

The compound's fragment-like MW (219.29 Da) and intermediate XLogP3 (1.9) position it as a defined-lipophilicity building block for fragment libraries targeting CNS-accessible kinase or phosphodiesterase binding sites [1]. Its use is indicated when a fragment screen requires a 4-amino-pyrazolo[3,4-d]pyrimidine core with a controlled lipophilic vector that can be grown toward hydrophobic back-pocket or selectivity pocket occupancy. The absence of an H-bond donor at the C4-amine precludes canonical hinge-binding and favors allosteric or DFG-in pocket engagement, making it suitable for Type II/III inhibitor programs [2]. Procurement Specification: Minimum purity ≥ 95% (HPLC); CAS 801987-97-3 should be verified against the N,N,1-trimethyl analog (CAS 1856071-26-5) to avoid mis-shipment.

SAR Exploration of N-Substituent Effects on Anti-Infective Activity

The 2024 patent WO2024249380A3 establishes that 1H-pyrazolo[3,4-d]pyrimidin-4-amines exhibit activity against Cryptosporidium infection [3]. The target compound's specific N-butyl-N-methyl substitution represents a defined SAR point within this chemotype. Research programs pursuing anti-infective 4-amino-pyrazolo[3,4-d]pyrimidines can use this compound to probe the effect of N,N-disubstitution (0 HBD) versus N-monosubstitution on Cryptosporidium growth inhibition, with the N-butyl group providing a medium-length alkyl comparator to the N-methyl and N-ethyl series [1]. This scenario requires the exact compound to maintain SAR traceability across the patent landscape.

Physicochemical Reference Standard for CNS MPO Scoring in Lead Optimization

With a TPSA of 46.8 Ų and an XLogP3 of 1.9, the target compound falls within the favorable region of the CNS Multiparameter Optimization (MPO) desirability space (TPSA < 70 Ų, 1 < logP < 3) [1]. It can serve as a physicochemical benchmark against which newly designed analogs in a pyrazolo[3,4-d]pyrimidine lead series are measured for CNS drug-likeness. Procurement as an analytical reference standard (≥ 98% purity) enables calibration of chromatographic logD₇.₄ measurements and ensures that batch-to-batch lipophilicity variability does not confound SAR interpretation [1].

Conformational Probing of Kinase Selectivity Pockets via Flexible N-Butyl Chain

The 4 rotatable bonds of the N-butyl-N-methylamine substituent provide conformational flexibility that can be exploited to map the steric and electrostatic boundary of kinase selectivity pockets. In structure-based design campaigns where the co-crystal structure of a pyrazolo[3,4-d]pyrimidine fragment with the target kinase has been solved, the N-butyl chain can be computationally modeled as a flexible probe for sub-pocket dimensions [4]. This application builds on the class-level inference from Abl kinase inhibitor studies of pyrazolo[3,4-d]pyrimidines, where N-substituent optimization yielded affinity improvements of up to one order of magnitude [4].

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